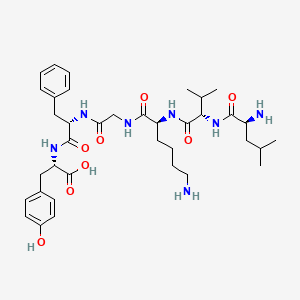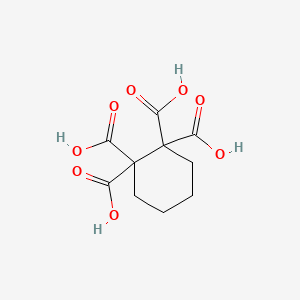
Cyclohexane-1,1,2,2-tetracarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane-1,1,2,2-tetracarboxylic acid is an organic compound with the molecular formula C10H12O8. It is a derivative of cyclohexane, where four carboxylic acid groups are attached to the cyclohexane ring. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexane-1,1,2,2-tetracarboxylic acid can be synthesized through the oxidation of cyclohexene. The process involves introducing cyclohexene and oxygen into a reactor, where a catalyst facilitates the partial oxidation to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexane-1,1,2,2-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce more highly oxidized carboxylic acids, while reduction can yield alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
Cyclohexane-1,1,2,2-tetracarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: This compound is employed in the production of polyesters, coatings, and plastics.
Wirkmechanismus
The mechanism by which cyclohexane-1,1,2,2-tetracarboxylic acid exerts its effects involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can participate in various catalytic and biochemical processes. The molecular targets and pathways involved include metal ion coordination sites and enzyme active sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,2,4,5-tetracarboxylic acid: This compound has a similar structure but with carboxylic acid groups at different positions on the cyclohexane ring.
1,2,4,5-Benzenetetracarboxylic acid: A related aromatic compound with carboxylic acid groups attached to a benzene ring.
Uniqueness
Cyclohexane-1,1,2,2-tetracarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which imparts distinct chemical and physical properties. This unique structure allows it to form specific coordination complexes and participate in reactions that similar compounds may not readily undergo.
Eigenschaften
CAS-Nummer |
223517-94-0 |
|---|---|
Molekularformel |
C10H12O8 |
Molekulargewicht |
260.20 g/mol |
IUPAC-Name |
cyclohexane-1,1,2,2-tetracarboxylic acid |
InChI |
InChI=1S/C10H12O8/c11-5(12)9(6(13)14)3-1-2-4-10(9,7(15)16)8(17)18/h1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
InChI-Schlüssel |
RZIPTXDCNDIINL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(Trifluoromethyl)benzene-1-sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14258542.png)

![9H-Pyrido[4,3-b]indole](/img/structure/B14258550.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14258552.png)
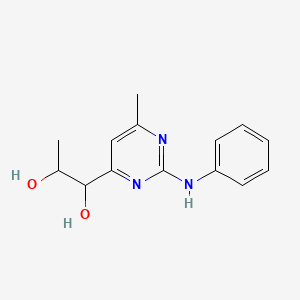
![2-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)sulfanyl]-5-chloropyridine](/img/structure/B14258571.png)

![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide](/img/structure/B14258593.png)
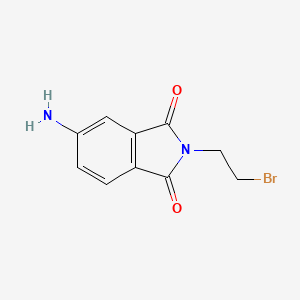
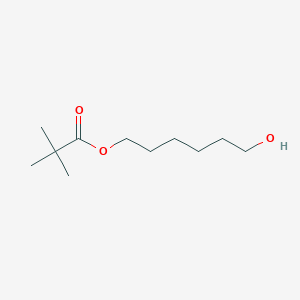
![4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline](/img/structure/B14258613.png)
![Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy-](/img/structure/B14258617.png)
![7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl-](/img/structure/B14258627.png)
